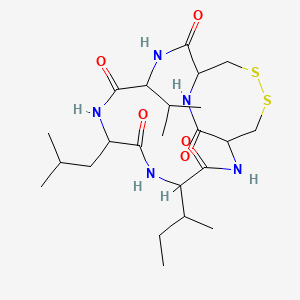
1-Chloro-4-iodo-2,5-dimethoxybenzene
Vue d'ensemble
Description
1-Chloro-4-iodo-2,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8ClIO2 . It has a molecular weight of 298.51 .
Synthesis Analysis
The synthesis of 1-Chloro-4-iodo-2,5-dimethoxybenzene involves several steps. The process starts with a Suzuki coupling reaction, which involves the use of tetrakis (triphenylphosphine) palladium (0), potassium carbonate, ethanol, water, and toluene . The reaction is carried out at 100°C for 12 hours under an inert atmosphere . After the reaction, the product is extracted, distilled, and purified through column chromatography .Molecular Structure Analysis
The molecular structure of 1-Chloro-4-iodo-2,5-dimethoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and two methoxy groups .Chemical Reactions Analysis
The chemical reactions involving 1-Chloro-4-iodo-2,5-dimethoxybenzene are typically electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
1-Chloro-4-iodo-2,5-dimethoxybenzene has a melting point of 115-116°C . The predicted boiling point is 324.8±42.0°C, and the predicted density is 1.740±0.06 g/cm3 .Applications De Recherche Scientifique
Halogenation in Synthesis
1-Chloro-4-iodo-2,5-dimethoxybenzene is utilized in halogenation processes. For example, ring halogenations of polyalkylbenzenes have been conducted using N-Halosuccinimide and acidic catalysts, where compounds like [hydroxy(tosyloxy)iodo]benzene were effective as catalysts with NBS but not NCS (Bovonsombat & Mcnelis, 1993).
Facilitating Selective Halogenation
In the quest for facile methods of halogenation, bis(2,6-dimethoxyphenyl)dimethyltin was reacted with N-chlorosuccinimide to afford 1-chloro-2,6-dimethoxybenzene (Wada, Wakamori, Hiraiwa, & Erabi, 1992). This demonstrates the potential of such compounds in specific and targeted halogenation reactions.
Cross-Coupling Reactions
The compound is also integral in cross-coupling reactions. Suzuki and Stille cross-coupling reactions have been used in synthesizing 5-substituted 1,3-dimethoxybenzene derivatives. This method allows for obtaining these derivatives in a few steps from inexpensive reagents (Dol, Kamer, & Leeuwen, 1998).
Catalysis in Oxidation Processes
It serves as a catalytic cofactor in oxidation processes. For example, 2-Chloro-1,4-dimethoxybenzene has been identified as a superior cofactor in the oxidation of anisyl alcohol by lignin peroxidase, compared to other compounds (Teunissen & Field, 1998).
Synthesis of Medical Intermediate Molecules
In medical research, such compounds are used in the synthesis of intermediate molecules. For instance, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecular used in psychosis treatment, was prepared from 1,4-dimethoxybenzene (Zhimin, 2003).
Polymerization Processes
It also plays a role in polymerization. Phase transfer catalysisusing compounds like 1,4-bis(chloromethylene)-2,5-dimethoxybenzene with 4,4′-biphenol has been explored, demonstrating the solvent effect and the influence of catalysts in such processes (Tagle, Diaz, & Muñoz, 1984).
Electrosynthesis and Characterization
1-Chloro-4-iodo-2,5-dimethoxybenzene derivatives are used in electrosynthesis. For instance, poly(1,3-dimethoxybenzene) was synthesized via electrochemical oxidation, and the resulting polymer was characterized spectroscopically, indicating a polymeric structure where methoxy groups are retained (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).
Halogen Bonding in Structural Chemistry
The compound's derivatives are significant in studying halogen bonding as structural determinants in aromatic compounds, as seen in the structures of 4-halotriaroylbenzenes (Pigge, Vangala, & Swenson, 2006).
Biphasic Electrophilic Halogenation
1-Chloro-4-iodo-2,5-dimethoxybenzene is instrumental in biphasic electrophilic halogenation of activated aromatics and heteroaromatics with N-halosuccinimides, catalyzed by perchloric acid. This process demonstrates regioselective halogenation of such compounds in high yields (Goldberg & Alper, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-4-iodo-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWCPGHJWYJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348626 | |
| Record name | 1-chloro-4-iodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-iodo-2,5-dimethoxybenzene | |
CAS RN |
90064-46-3 | |
| Record name | 1-chloro-4-iodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















